molecular formula C20H15F6N3O4S B4324035 ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE

ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE

Cat. No.: B4324035
M. Wt: 507.4 g/mol
InChI Key: JSSJSBSAPODETA-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, trifluoromethyl groups, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE typically involves a multi-step process. One common route includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with a Vilsmeier-Haack reagent to form the pyrazole aldehyde, which is subsequently coupled with ethyl 4-aminosulfonylbenzoate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and pyrazole ring play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. The sulfonamide linkage may also contribute to the compound’s overall activity by facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl groups and a pyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6N3O4S/c1-2-33-18(30)12-3-9-15(10-4-12)34(31,32)28-13-5-7-14(8-6-13)29-17(20(24,25)26)11-16(27-29)19(21,22)23/h3-11,28H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSJSBSAPODETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE

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